molecular formula C20H25NO6S B2826082 Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate CAS No. 681841-10-1

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Cat. No.: B2826082
CAS No.: 681841-10-1
M. Wt: 407.48
InChI Key: GFUJIADXUCHDBD-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study the effects of sulfonamide derivatives on various biological systems.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is unique due to the presence of both the sulfonyl and ester groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 3-[(2-methoxy-5-methylphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S/c1-5-27-20(22)13-17(15-7-9-16(25-3)10-8-15)21-28(23,24)19-12-14(2)6-11-18(19)26-4/h6-12,17,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUJIADXUCHDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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